molecular formula C14H13NO4 B580699 5-(2,5-Dimethoxyphenyl)picolinic acid CAS No. 1261994-86-8

5-(2,5-Dimethoxyphenyl)picolinic acid

Cat. No.: B580699
CAS No.: 1261994-86-8
M. Wt: 259.261
InChI Key: GLHARYJNHKKWBK-UHFFFAOYSA-N
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Description

5-(2,5-Dimethoxyphenyl)picolinic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol It is a derivative of picolinic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

Mechanism of Action

based on the structure of picolinic acid, it is likely that the compound interacts with metal ions, such as zinc, and may influence biological processes through metal chelation . This interaction can affect various molecular targets and pathways, including enzyme activity and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: The parent compound, which lacks the methoxy substitutions on the phenyl ring.

    2,5-Dimethoxypyridine: A related compound where the pyridine ring is substituted with methoxy groups.

    2,5-Dimethoxybenzoic Acid: A compound with a similar substitution pattern on a benzoic acid core.

Uniqueness

5-(2,5-Dimethoxyphenyl)picolinic acid is unique due to the combination of the picolinic acid core with the 2,5-dimethoxyphenyl substitution. This structural feature may confer unique chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-(2,5-Dimethoxyphenyl)picolinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a picolinic acid core substituted with a dimethoxyphenyl group. This unique structure contributes to its diverse biological activities. The methoxy groups enhance solubility and may influence binding interactions with biological targets.

The biological activities of this compound are primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially impacting metabolic pathways.
  • Receptor Modulation : It can interact with receptors, altering signaling pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.
  • Anticancer Properties : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For example, it demonstrated significant cytotoxic effects against breast cancer cells in laboratory settings .
  • Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, possibly through modulation of calcium signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; mechanism involves membrane disruption.
AnticancerSignificant cytotoxicity observed in breast cancer cell lines; potential for further development.
NeuroprotectionModulates calcium entry; potential therapeutic implications for neurodegenerative diseases.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values below 10 µM for several types of cancer cells. Notably, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

  • MCF-7 Cells : The compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 8 µM.
  • A549 Cells : Similar results were observed, indicating broad-spectrum anticancer activity.

These findings suggest that further investigation into the compound's mechanisms could lead to novel therapeutic strategies for cancer treatment.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-6-13(19-2)11(7-10)9-3-5-12(14(16)17)15-8-9/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHARYJNHKKWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681372
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261994-86-8
Record name 5-(2,5-Dimethoxyphenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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